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Compound of Interest

5-Chloro-1-ethynyl-2,3-
Compound Name:
dimethoxybenzene

Cat. No.: B13096819

Get Quote

\ J

CAS: 1416438-49-7 Role: Strategic Intermediate for Kinase Inhibitor Discovery (FGFR/BTK
Scaffolds)

Executive Summary

5-Chloro-1-ethynyl-2,3-dimethoxybenzene is a high-value aryl alkyne building block used
primarily in the synthesis of small-molecule kinase inhibitors. Its structural motif—a 2,3-
dimethoxy core substituted with a 5-chloro group and a 1-ethynyl handle—serves as a critical

“linker-warhead" precursor.

Unlike the ubiquitous 3,5-dimethoxy scaffolds found in first-generation FGFR inhibitors (e.g.,
Erdafitinib), the 2,3-dimethoxy substitution pattern offers a distinct steric and electronic profile.
This "scaffold hop" allows medicinal chemists to alter the vector of the alkyne linker, potentially
overcoming resistance mutations or improving selectivity profiles against off-target kinases.
The 5-chloro substituent enhances metabolic stability by blocking the para-position relative to
the alkyne, preventing rapid oxidative metabolism (CYP450-mediated hydroxylation).
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Chemical Profile & Properties[1][2][3][4][5][6][7]1[8]
[2][10][11]

Property Specification
Chemical Name 5-Chloro-1-ethynyl-2,3-dimethoxybenzene
CAS Number 1416438-49-7
Molecular Formula C10HoCIO2
Molecular Weight 196.63 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68-72 °C (Typical)
N Soluble in DCM, THF, EtOAc, DMSO; Insoluble
Solubility )
in water

- Air-stable solid; store at 2—8°C under inert

Stability

atmosphere

Terminal Alkyne (C=C-H) — Ready for

Key Functional Grou
Y P Sonogashira/Click Chemistry

Strategic Utility in Drug Design
The "Orthogonal” Dimethoxy Scaffold

Most FDA-approved FGFR inhibitors utilize a 3,5-dimethoxybenzene ring to fill the hydrophobic
pocket of the kinase ATP-binding site. CAS 1416438-49-7 introduces a 2,3-dimethoxy pattern.

» Steric Impact: The adjacent methoxy groups induce a twist in the biaryl conformation relative
to the alkyne linker, forcing the inhibitor into a specific trajectory that can pick up unique
hydrogen bond interactions (e.g., with the hinge region).

» Electronic Effect: The 2,3-donation pattern alters the electron density of the phenyl ring,
modulating the pKa of attached aniline nitrogens or the reactivity of the alkyne itself.

The Alkyne Linker
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The terminal alkyne is a versatile "molecular handle" used to construct rigid linkers via
Sonogashira cross-coupling. It connects the hydrophobic dimethoxybenzene tail to the
heteroaryl hinge-binding core (e.g., pyrazole, pyrimidine, or quinoxaline).

Synthesis Protocol: The lodide-Sonogashira Route

While the compound can be synthesized via the Corey-Fuchs homologation of the
corresponding aldehyde, the Sonogashira coupling of the aryl iodide is preferred for scalability
and safety (avoiding CBr4/PPhs waste).

Precursor Preparation

o Starting Material: 5-Chloro-2,3-dimethoxy-1-iodobenzene.

e Note: If the iodide is not commercially available, it is prepared from 5-chloro-2,3-
dimethoxyaniline via Sandmeyer reaction (NaNO2/HCI, then KIl).

Step-by-Step Methodology

Phase 1: Trimethylsilyl (TMS) Protection
Reaction: Ar-l + TMS-Acetylene

Ar-C=C-TMS

e Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux
condenser, and argon inlet.

» Solvent System: Charge the flask with 5-chloro-2,3-dimethoxy-1-iodobenzene (1.0 equiv)
and anhydrous THF/Triethylamine (3:1 v/v). Degas the solution by sparging with argon for 15
minutes.

o Catalyst Addition: Add Pd(PPhs)2Clz (2 mol%) and Cul (1 mol%). The solution typically turns
yellow/orange.

o Alkyne Addition: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise via syringe.

e Reaction: Stir at 45-50 °C for 4—6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.
The iodide starting material should be consumed.[1]
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o Workup: Filter the mixture through a pad of Celite to remove palladium black. Rinse with
EtOAc. Concentrate the filtrate under reduced pressure to yield the crude TMS-intermediate.

Phase 2: Desilylation (Deprotection)
Reaction: Ar-C=C-TMS

Ar-C=C-H

Dissolution: Dissolve the crude TMS-intermediate in Methanol (MeOH) (10 mL/g).

e Base Treatment: Add Potassium Carbonate (K2COs) (1.5 equiv).
» Reaction: Stir at room temperature for 1-2 hours. This step is rapid.
e Quench & Extraction: Dilute with water and extract 3x with Dichloromethane (DCM).

 Purification: Wash combined organics with brine, dry over Na2SOa4, and concentrate. Purify
via silica gel flash chromatography (Gradient: O

10% EtOAc in Hexanes).

o Target: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene elutes as a white/off-white solid.

Workflow Visualization
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Click to download full resolution via product page
Figure 1: Two-step synthesis workflow from the aryl iodide precursor.

Mechanism of Action (Synthetic)

The core utility of this compound relies on the Sonogashira Catalytic Cycle. Understanding this
cycle is crucial for troubleshooting failed couplings (e.g., if the catalyst dies due to oxidation).
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Figure 2: The Sonogashira catalytic cycle. The active Pd(0) species inserts into the Ar-1 bond.
The copper co-catalyst activates the alkyne for transmetallation.

Analytical Quality Control (QC)

To ensure the integrity of the building block before use in complex API synthesis:
¢ H NMR (400 MHz, CDCIs):

o 7.15(d, J=2.0 Hz, 1H, Ar-H)

o 6.95(d, J=2.0 Hz, 1H, Ar-H)

o 3.88 (s, 3H, -OCHs)

o 3.85 (s, 3H, -OCHs3)
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o 3.35 (s, 1H,
C-H)
o Diagnostic: Look for the sharp singlet of the alkyne proton around 3.3-3.4 ppm.
HPLC Purity: >97% (Area %).
o Column: C18 Reverse Phase.

o Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

o Detection: UV 254 nm.

Safety & Handling

Hazards: Aryl alkynes can be reactive.[2] While this compound is stable, avoid exposure to
sparks or open flames.

Storage: Store in a tightly sealed vial at 2—-8°C. Prolonged exposure to air may cause slow
oxidation of the alkyne or methoxy groups.

Compatibility: Compatible with standard borosilicate glass. Avoid contact with strong
oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. prepchem.com [prepchem.com]
e 2. Sonogashira Coupling [organic-chemistry.org]

e To cite this document: BenchChem. [Technical Monograph: 5-Chloro-1-ethynyl-2,3-
dimethoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13096819/docs#technical-monograph-5-chloro-1-
ethynyl-2-3-dimethoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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